molecular formula C20H17N3O4 B149794 10-Aminocamptothecin CAS No. 86639-63-6

10-Aminocamptothecin

Cat. No. B149794
CAS RN: 86639-63-6
M. Wt: 363.4 g/mol
InChI Key: MVUUMBZAHAKPKQ-FQEVSTJZSA-N
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Description

10-Aminocamptothecin is a derivative of camptothecin, which is a potent antitumor alkaloid. The modification of camptothecin by introducing an amino group has been explored to improve its water solubility and therapeutic potential. The antitumor activity of camptothecins is often limited by their poor water solubility and unpredictable toxicity, which has led to the development of various derivatives, such as 10-amino-7-ethylcamptothecin, to overcome these challenges .

Synthesis Analysis

The synthesis of 10-amino-7-ethylcamptothecin involves a chemoselective acylation of the aromatic amino group in the presence of the unprotected C20 tertiary alcohol, which allows for high overall yields. This synthetic strategy has been successfully applied to conjugate the antitumor agent to poly(ethylene glycol) (PEG) through a peptide spacer that is selectively cleaved by lysosomal enzymes . Another synthesis approach for a water-soluble analogue, (20S)-10-(3-aminopropyloxy)-7-ethylcamptothecin, involves a highly diastereoselective ethylation at the C20 position, followed by a Friedlander condensation, which can be performed without chromatographic purification steps and on a multi-gram scale .

Molecular Structure Analysis

The molecular structure of 10-hydroxycamptothecin, a related compound, has been characterized by various spectroscopic methods, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectrometry. These analyses provide essential information for the synthesis and characterization of camptothecin derivatives .

Chemical Reactions Analysis

The chemical reactivity of camptothecin derivatives is crucial for their antitumor activity. For instance, the introduction of aminoalkyl groups into camptothecin analogs has been achieved through oxidation followed by a Mannich reaction. These modifications are designed to enhance the inhibition of topoisomerase I, a key target for the antitumor activity of camptothecins .

Physical and Chemical Properties Analysis

The physical and chemical properties of camptothecin derivatives are closely related to their therapeutic efficacy. The conjugation of 10-amino-7-ethylcamptothecin to PEGs improves its solubility and stability at physiological pH and in mouse plasma. These conjugates are designed to release the drug payload in the presence of lysosomal enzymes, which is a desirable feature for targeted drug delivery . The water-soluble analogues of camptothecin, such as the ones synthesized in the studies, aim to improve the drug's solubility and reduce toxicity while maintaining or enhancing antitumor activity .

Scientific Research Applications

Cancer Therapy and Drug Resistance

  • In Vitro and In Vivo Effects on Multidrug-Resistant Cells : Research shows that camptothecin analogues, including 10-aminocamptothecin, demonstrate a differential cytotoxic effect and DNA damage induction in multidrug-sensitive and multidrug-resistant cells. This indicates potential for overcoming drug resistance in cancer therapy (Mattern et al., 1993).

Production by Endophytic Fungi

  • Endophytic Fungal Production : A study involving endophytic fungi strains from Apodytes dimidiata revealed these strains produced camptothecin and its derivatives, including 10-hydroxycamptothecin and 9-methoxycamptothecin. This suggests a potential biotechnological approach to produce camptothecin analogues (Shweta et al., 2010).

Mechanism of Action in Cancer Therapy

  • Topoisomerase I Inhibition : The camptothecin analogues, including 10-aminocamptothecin, are known for their unique action of stabilizing and trapping eukaryotic DNA topoisomerase I cleavable complexes, which play a crucial role in cancer therapy (Tanizawa et al., 1995).

Radiation Therapy Enhancement

  • Enhancement of Radiation Lethality : Research indicates that 9-aminocamptothecin enhances the lethal effects of ionizing radiation more than other topoisomerase I inhibitors. This suggests its potential in combined cancer treatment modalities (Lamond et al., 1996).

Pharmacokinetics and Clinical Pharmacology

  • Clinical Pharmacology Studies : Various studies have been conducted to understand the pharmacokinetics and pharmacodynamics of camptothecin analogues, including 10-aminocamptothecin. These studies provide insights into absorption, metabolism, and administration in special populations (Iyer & Ratain, 2009).

Prodrug Development and Optimization

  • Development of Glucuronide Prodrug : Research has been conducted on the synthesis of a glucuronide prodrug of 10-hydroxycamptothecin, which shows potential for selective cancer chemotherapy through prodrug monotherapy or antibody-directed enzyme prodrug therapy strategies (Leu et al., 2008).

Tumor Response and Systemic Exposure

  • Relation Between Systemic Exposure and Tumor Response : Studies on 9-aminocamptothecin have examined the relationship between its systemic exposure and tumor response in xenograft models. This research is crucial for determining effective dosing strategies in clinical settings (Kirstein et al., 2001).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) of 10-Aminocamptothecin .

Future Directions

Further studies of 10-Aminocamptothecin in combination with other effective cytotoxic agents are warranted in SCLC, breast cancer, head and neck cancer, and ovarian cancer .

properties

IUPAC Name

(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUUMBZAHAKPKQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315223
Record name 10-Aminocamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Aminocamptothecin

CAS RN

86639-63-6
Record name 10-Aminocamptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86639-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camptothecin, 10-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Aminocamptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
ZM Prijovich, YL Leu, SR Roffler - Cancer chemotherapy and …, 2007 - Springer
… Acidic pH may promote the uptake and retention of weak bases such as 9AC and 10-aminocamptothecin [47, 60]. These results suggest that the antitumor activity of 9AC may benefit …
Number of citations: 14 link.springer.com
MT Morgan, Y Nakanishi, DJ Kroll, AP Griset… - Cancer research, 2006 - AACR
… Herein, we report the encapsulation of 10-hydroxycamptothecin (10HCPT) and 7-butyl-10-aminocamptothecin (BACPT) within PGLSA dendrimers and the cytotoxicity of these …
Number of citations: 372 aacrjournals.org
TG Burke, M Malak, D Bom, DP Curran… - … and Drug Discovery, 1998 - spiedigitallibrary.org
… The newly synthesized analogue 7- trimethylsilyl-10-aminocamptothecin was found to display similar lifetime and two-photon cross section values relative to Hycamtin. Thus, …
Number of citations: 2 www.spiedigitallibrary.org
DL Warner, TG Burke - Journal of Chromatography B: Biomedical Sciences …, 1997 - Elsevier
… , we present the simultaneous separation of the lactone and carboxylate forms of camptothecin and four related analogues, namely, topotecan, GI 147211, 10-aminocamptothecin and …
Number of citations: 145 www.sciencedirect.com
DV Peralta - Ph. D. Thesis, 2014 - ui.adsabs.harvard.edu
… Finally, camptothecin (CPT) an antineoplastic agent and BACPT (7-butyl-10-aminocamptothecin) were loaded into HSAPs to combat their aqueous insolubility. BACPT-HSAPs loaded …
Number of citations: 0 ui.adsabs.harvard.edu
BC Giovanella - Diseases of the colon & rectum, 1994 - Springer
… the mother compound 20-S-camptothecin (the R stereoisomers are inactive), 9-nitrocamptothecin, 9-aminocamptothecin, 10,11-methylendioxycamptothecin, 10-aminocamptothecin, …
Number of citations: 4 link.springer.com
S Mignani, J Rodrigues, H Tomas… - Chemical Society …, 2018 - pubs.rsc.org
For the first time, an overview of dendrimers in combination with natural products and analogues as anti-cancer agents is presented. This reflects the development of drug delivery …
Number of citations: 159 pubs.rsc.org
MC Wani, AW Nicholas, G Manikumar… - Journal of medicinal …, 1987 - ACS Publications
… In view of the highactivity of the 20(S)-9-aminoand 20(ES)-10-aminocamptothecin analogues (4 and 6, respectively) reported previously,1® the relatively weak activity of the 11-…
Number of citations: 196 pubs.acs.org
AM Knab, J Fertala, MA Bjornsti - Journal of Biological Chemistry, 1995 - ASBMB
… Pommier (NCI, National Institutes of Health), while 10-aminocamptothecin (10-A Cpt), 11-aminocamptothecin (11-A Cpt), 12-amino camptothecin (12-A Cpt), 9-chlorocamptothecin (9-C …
Number of citations: 63 www.jbc.org
PJ Burke, PD Senter, DW Meyer… - Bioconjugate …, 2009 - ACS Publications
Antibody−drug conjugates (ADCs) were prepared with potent camptothecin analogues attached to monoclonal antibodies (mAbs) via dipeptide or glucuronide-based linkers. Aniline-…
Number of citations: 134 pubs.acs.org

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